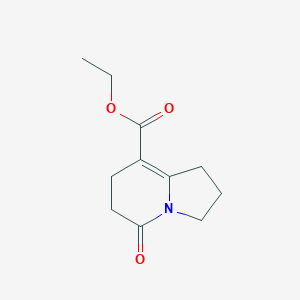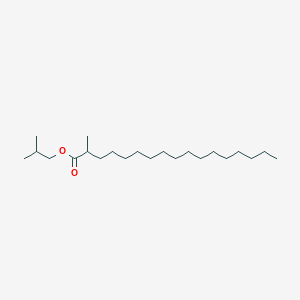
(3,3,4,4,4-Pentafluorobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,4-Pentafluorobutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a pentafluorobutyl group. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. The presence of these fluorine atoms imparts distinct physical and chemical characteristics, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-Pentafluorobutyl)benzene typically involves the introduction of the pentafluorobutyl group to the benzene ring through electrophilic aromatic substitution reactions. One common method involves the use of pentafluorobutyl halides as the electrophilic reagent, which reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,4-Pentafluorobutyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorinated side chain, potentially leading to the formation of partially or fully hydrogenated products.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated side chain.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst can facilitate substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, partially hydrogenated fluorinated compounds, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,3,4,4,4-Pentafluorobutyl)benzene finds applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological macromolecules.
Medicine: Research into the pharmacological properties of fluorinated compounds includes this compound as a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers, where the presence of fluorine atoms imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which (3,3,4,4,4-Pentafluorobutyl)benzene exerts its effects is primarily through its interactions with molecular targets in chemical and biological systems. The highly electronegative fluorine atoms influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological research.
Comparison with Similar Compounds
Similar Compounds
(3,3,4,4,4-Pentafluorobutyl)acrylate: Another fluorinated compound with similar structural features but different functional groups, leading to distinct reactivity and applications.
(3,3,4,4,4-Pentafluorobutyl)methane: A simpler fluorinated compound with a single carbon chain, used in different industrial applications.
Uniqueness
(3,3,4,4,4-Pentafluorobutyl)benzene is unique due to the combination of the benzene ring and the pentafluorobutyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in simpler fluorinated compounds. The presence of the benzene ring also allows for further functionalization, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
67102-32-3 |
|---|---|
Molecular Formula |
C10H9F5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutylbenzene |
InChI |
InChI=1S/C10H9F5/c11-9(12,10(13,14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WRSLXVDHMBDEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
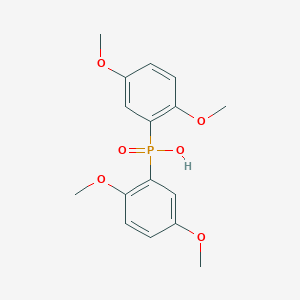
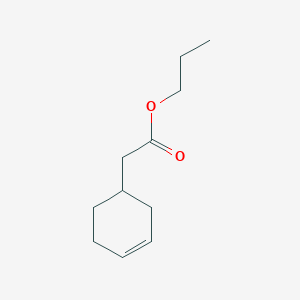
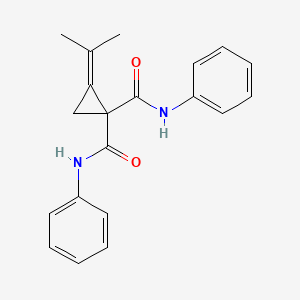
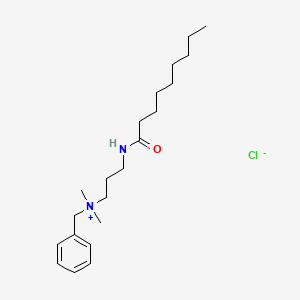
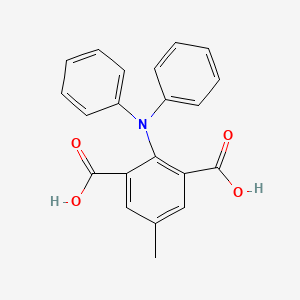
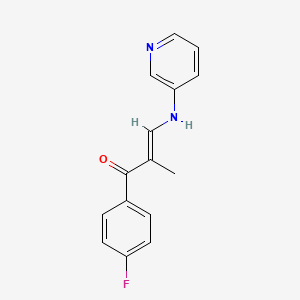


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

